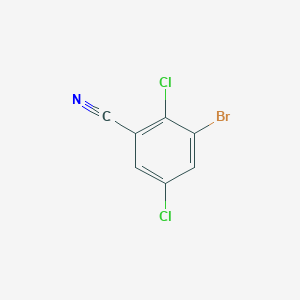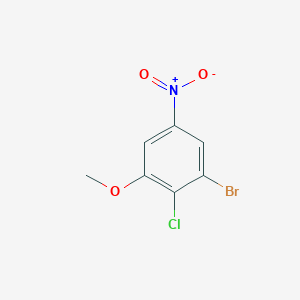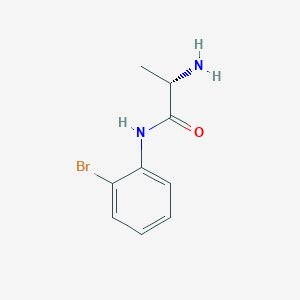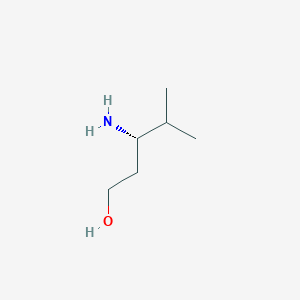
N-(Diphenylphosphino)-1,1'-bi(3-bromo-4,6-di(trifluoromethyl)benzene-2-amine)
Vue d'ensemble
Description
N-(Diphenylphosphino)-1,1'-bi(3-bromo-4,6-di(trifluoromethyl)benzene-2-amine), commonly known as Br2-DPPT, is a highly versatile compound with a wide range of applications in scientific research. It is a member of the biaryl phosphine ligand family, which has proven to be useful in a variety of catalytic reactions.
Mécanisme D'action
The mechanism of action of Br2-DPPT is based on its ability to coordinate with metal ions, which allows for the activation of substrates and the formation of new chemical bonds. The exact mechanism of action depends on the specific reaction being catalyzed.
Biochemical and Physiological Effects:
Br2-DPPT has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Br2-DPPT is its versatility as a ligand for various metal-catalyzed reactions. It is also relatively easy to synthesize and purify. However, one limitation is that it may not be suitable for all types of reactions, and its effectiveness may depend on the specific metal catalyst being used.
Orientations Futures
There are several potential future directions for research involving Br2-DPPT. One area of interest is the development of new synthetic methodologies using this ligand. Another area of interest is the use of Br2-DPPT in the synthesis of new materials with unique properties. Additionally, further studies on the biochemical and physiological effects of Br2-DPPT may be warranted.
Applications De Recherche Scientifique
Br2-DPPT has been extensively used in scientific research as a ligand for various metal-catalyzed reactions. It has been used in the synthesis of a wide range of compounds, including natural products, pharmaceuticals, and materials. It has also been used in the development of new synthetic methodologies.
Propriétés
IUPAC Name |
2-bromo-6-[3-bromo-2-(diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15Br2F12N2P/c29-21-17(27(37,38)39)11-15(25(31,32)33)19(23(21)43)20-16(26(34,35)36)12-18(28(40,41)42)22(30)24(20)44-45(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,44H,43H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJDWJUEPIHDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=C(C(=CC(=C3Br)C(F)(F)F)C(F)(F)F)C4=C(C(=C(C=C4C(F)(F)F)C(F)(F)F)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15Br2F12N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















